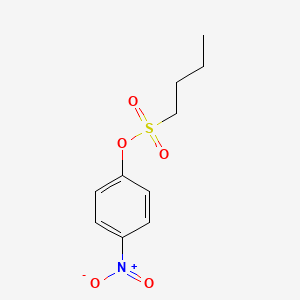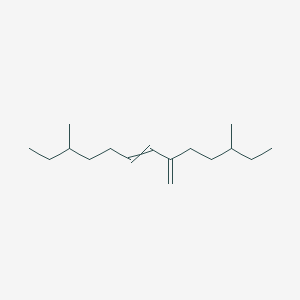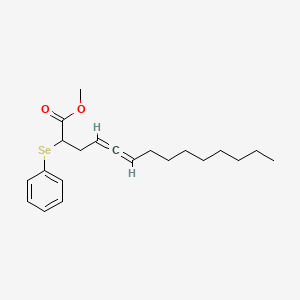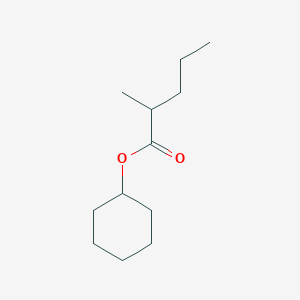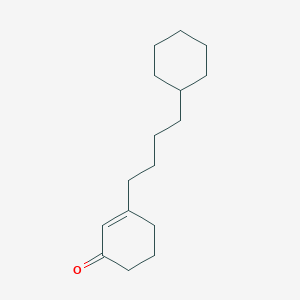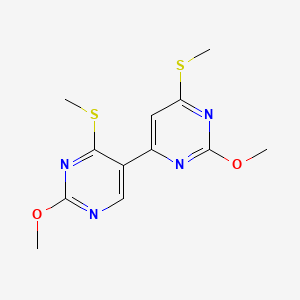
4,5'-Bipyrimidine, 2,2'-dimethoxy-4',6-bis(methylthio)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5’-Bipyrimidine, 2,2’-dimethoxy-4’,6-bis(methylthio)- is a complex organic compound belonging to the class of bipyrimidines This compound is characterized by its unique structure, which includes two pyrimidine rings connected by a single bond, with methoxy and methylthio substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5’-Bipyrimidine, 2,2’-dimethoxy-4’,6-bis(methylthio)- typically involves multi-step organic reactions. One common method includes the oxidative annulation of anilines, aryl ketones, and dimethyl sulfoxide (DMSO) as a methine equivalent, promoted by potassium persulfate (K₂S₂O₈). This method allows for the formation of 4-arylpyrimidines .
Another approach involves a three-component coupling reaction catalyzed by zinc chloride (ZnCl₂), which combines functionalized enamines, triethyl orthoformate, and ammonium acetate to produce disubstituted pyrimidine derivatives .
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions, such as temperature, pressure, and solvent choice, can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the process more sustainable.
化学反応の分析
Types of Reactions
4,5’-Bipyrimidine, 2,2’-dimethoxy-4’,6-bis(methylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur at the methoxy and methylthio positions, using reagents like sodium methoxide (NaOCH₃) or thiolates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol, thiolates in aprotic solvents.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced bipyrimidines, and substituted bipyrimidine compounds with various functional groups.
科学的研究の応用
4,5’-Bipyrimidine, 2,2’-dimethoxy-4’,6-bis(methylthio)- has a wide range of applications in scientific research:
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
作用機序
The mechanism of action of 4,5’-Bipyrimidine, 2,2’-dimethoxy-4’,6-bis(methylthio)- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to metal ions, forming coordination complexes that can modulate the activity of metalloenzymes. Additionally, its ability to undergo redox reactions allows it to participate in electron transfer processes, influencing cellular pathways and biochemical reactions.
類似化合物との比較
Similar Compounds
2,2’-Bipyrimidine: A simpler bipyrimidine compound without methoxy and methylthio substituents.
4,4’-Dimethoxy-2,2’-bipyridine: A related compound with methoxy groups but lacking the methylthio substituents.
4,4’-Dimethyl-2,2’-dipyridyl: Another bipyrimidine derivative with methyl groups instead of methoxy and methylthio groups.
Uniqueness
4,5’-Bipyrimidine, 2,2’-dimethoxy-4’,6-bis(methylthio)- is unique due to its specific combination of methoxy and methylthio substituents, which confer distinct chemical and physical properties. These substituents enhance its solubility, reactivity, and potential for forming coordination complexes, making it a valuable compound in various research and industrial applications.
特性
CAS番号 |
59549-55-2 |
|---|---|
分子式 |
C12H14N4O2S2 |
分子量 |
310.4 g/mol |
IUPAC名 |
2-methoxy-4-(2-methoxy-4-methylsulfanylpyrimidin-5-yl)-6-methylsulfanylpyrimidine |
InChI |
InChI=1S/C12H14N4O2S2/c1-17-11-13-6-7(10(16-11)20-4)8-5-9(19-3)15-12(14-8)18-2/h5-6H,1-4H3 |
InChIキー |
WTXIFQWYVYNEOH-UHFFFAOYSA-N |
正規SMILES |
COC1=NC=C(C(=N1)SC)C2=CC(=NC(=N2)OC)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[Methyl(phenyl)amino]-1-phenylpropan-1-one](/img/structure/B14606781.png)

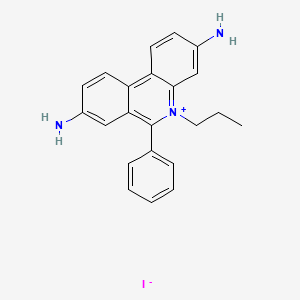
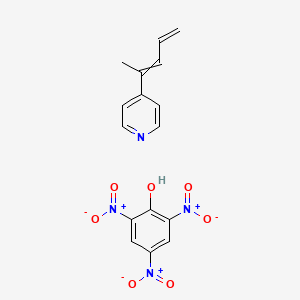
![Benzene, 1-[(4-bromophenyl)thio]-2,4-dinitro-](/img/structure/B14606811.png)
![3-(Chloromethylidene)-2,2,7,7-tetramethylbicyclo[2.2.1]heptane](/img/structure/B14606817.png)
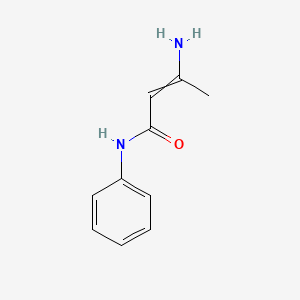
![N-[2-(Benzylsulfanyl)ethyl]acetamide](/img/structure/B14606826.png)
